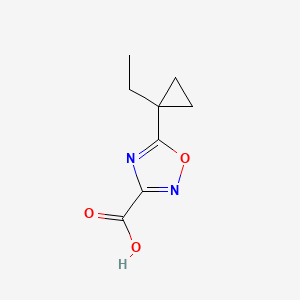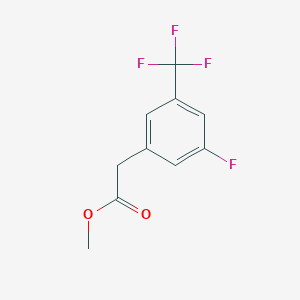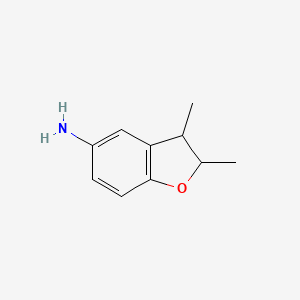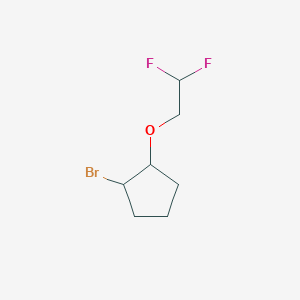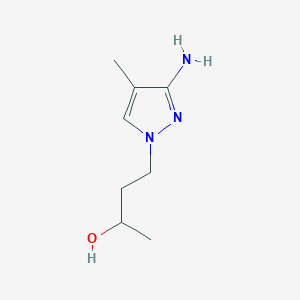
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of an amino group and a hydroxyl group in this compound makes it a versatile intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol typically involves the formation of the pyrazole ring followed by functionalization. One common method is the reaction of hydrazine with β-ketoesters or β-diketones to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions, while the hydroxyl group can be added via reduction or hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity. Techniques such as crystallization and chromatography are used for purification .
化学反応の分析
Types of Reactions
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a building block for agrochemicals.
作用機序
The mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-amino-4-methyl-1H-pyrazole: Lacks the butan-2-ol moiety.
4-(3-amino-1H-pyrazol-1-yl)butan-2-ol: Lacks the methyl group on the pyrazole ring.
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various research and industrial applications .
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
4-(3-amino-4-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-11(10-8(6)9)4-3-7(2)12/h5,7,12H,3-4H2,1-2H3,(H2,9,10) |
InChIキー |
AAZBRLOOGVNFKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


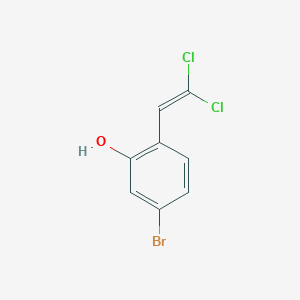
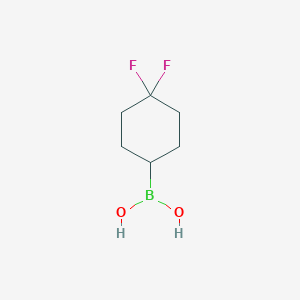
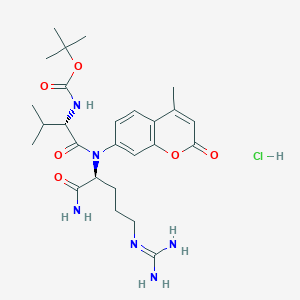

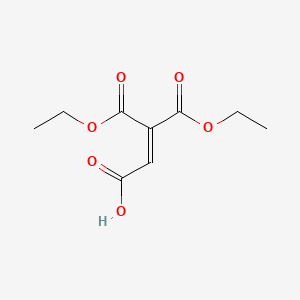

![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)
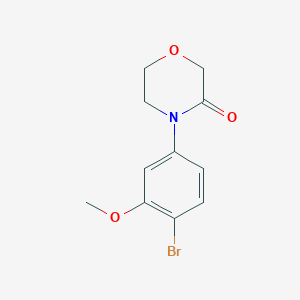
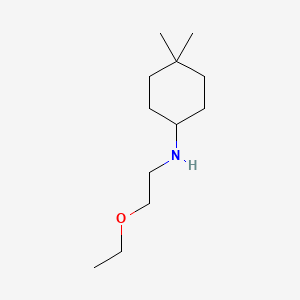
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
